molecular formula C10H11F3OS B14851509 4-Tert-butyl-5-(trifluoromethyl)thiophene-2-carbaldehyde

4-Tert-butyl-5-(trifluoromethyl)thiophene-2-carbaldehyde

Cat. No.: B14851509
M. Wt: 236.26 g/mol
InChI Key: FJAJPKCFTYUBHC-UHFFFAOYSA-N
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Description

4-Tert-butyl-5-(trifluoromethyl)thiophene-2-carbaldehyde is a compound belonging to the thiophene family, which is characterized by a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in various fields such as medicinal chemistry, material science, and organic electronics . The presence of tert-butyl and trifluoromethyl groups in this compound enhances its chemical stability and reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-5-(trifluoromethyl)thiophene-2-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-5-(trifluoromethyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-tert-butyl-5-(trifluoromethyl)thiophene-2-carbaldehyde involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    4-tert-butyl-5-methylthiophene-2-carbaldehyde: Similar structure but lacks the trifluoromethyl group.

    4-tert-butyl-5-(trifluoromethyl)benzaldehyde: Similar functional groups but different core structure (benzene instead of thiophene).

Uniqueness

4-Tert-butyl-5-(trifluoromethyl)thiophene-2-carbaldehyde is unique due to the presence of both tert-butyl and trifluoromethyl groups on the thiophene ring, which enhances its chemical stability and reactivity. This makes it a valuable compound for various applications in organic synthesis, material science, and medicinal chemistry .

Properties

Molecular Formula

C10H11F3OS

Molecular Weight

236.26 g/mol

IUPAC Name

4-tert-butyl-5-(trifluoromethyl)thiophene-2-carbaldehyde

InChI

InChI=1S/C10H11F3OS/c1-9(2,3)7-4-6(5-14)15-8(7)10(11,12)13/h4-5H,1-3H3

InChI Key

FJAJPKCFTYUBHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(SC(=C1)C=O)C(F)(F)F

Origin of Product

United States

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